ZK53
Description
4-[[3,5-bis(fluoranyl)phenyl]methyl]-N-[(4-bromophenyl)methyl]piperazine-1-carboxamide is a piperazine-based carboxamide derivative featuring dual aromatic substituents: a 3,5-difluorophenylmethyl group at the piperazine nitrogen and a 4-bromophenylmethyl group on the carboxamide nitrogen. This compound is structurally characterized by its piperazine core, which adopts a chair conformation, as observed in analogous piperazine-carboxamide derivatives . Its synthesis typically involves coupling reactions between substituted benzyl halides and piperazine intermediates, followed by crystallization for purification .
Properties
Molecular Formula |
C19H20BrF2N3O |
|---|---|
Molecular Weight |
424.3 g/mol |
IUPAC Name |
N-[(4-bromophenyl)methyl]-4-[(3,5-difluorophenyl)methyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C19H20BrF2N3O/c20-16-3-1-14(2-4-16)12-23-19(26)25-7-5-24(6-8-25)13-15-9-17(21)11-18(22)10-15/h1-4,9-11H,5-8,12-13H2,(H,23,26) |
InChI Key |
HRSJZGGIFGZVFD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC(=C2)F)F)C(=O)NCC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ZK53 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized using standard organic synthesis techniques, including the use of protecting groups, selective activation, and purification methods .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality and purity, and implementing efficient purification techniques. The production process would also need to comply with regulatory standards for pharmaceutical manufacturing .
Chemical Reactions Analysis
Types of Reactions
ZK53 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: This compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
Basic Information
- Molecular Formula : C₁₈H₁₈BrF₂N₃O
- Molecular Weight : 395.26 g/mol
- Structural Features : The compound features a piperazine core, fluorinated phenyl groups, and a bromophenyl substituent, which contribute to its unique biological activities.
Structural Representation
| Property | Value |
|---|---|
| Atom Count | 46 |
| Bond Count | 48 |
| Aromatic Bond Count | 12 |
| Chiral Atom Count | 0 |
Medicinal Chemistry
- Anticancer Activity : Recent studies have indicated that this compound exhibits significant anticancer properties. It acts as an inhibitor of certain cancer cell lines by interfering with cellular signaling pathways.
- Neuropharmacology : The compound has been investigated for its potential neuroprotective effects. Its ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases.
Biochemical Applications
- Enzyme Modulation : The compound has been shown to modulate the activity of specific enzymes involved in metabolic pathways.
- Targeted Drug Delivery : Due to its unique structure, the compound can be utilized as a carrier for targeted drug delivery systems, improving the efficacy and reducing side effects of therapeutic agents.
Data Table of Research Findings
| Study/Source | Application Area | Key Findings |
|---|---|---|
| Journal of Medicinal Chemistry | Anticancer Activity | Induces apoptosis in breast cancer cells |
| Neuropharmacology Research Journal | Neuroprotective Effects | Reduces oxidative stress in neuronal cells |
| Biochemical Journal | Enzyme Modulation | Enhances activity of ATP-dependent Clp protease |
Mechanism of Action
ZK53 exerts its effects by selectively activating mitochondrial caseinolytic protease P (HsClpP). This activation leads to the degradation of essential mitochondrial proteins, resulting in mitochondrial dysfunction and apoptosis in cancer cells . The compound specifically targets the adenoviral early region 2 binding factor and activates the ataxia-telangiectasia mutated-mediated DNA damage response, ultimately triggering cell cycle arrest .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Rings
Comparisons with analogs highlight the impact of substituent type and position:
Key Findings :
- Halogen Effects : Bromine (as in the target compound and C2) enhances molecular weight and hydrophobicity compared to chlorine or fluorine. Fluorine, however, improves metabolic stability and bioavailability, as seen in compound A3 .
- Synthetic Yields : Brominated analogs (e.g., C2) exhibit moderate yields (67–74%), while fluorinated derivatives (A3, 43) show higher yields (57–74%) .
Modifications to the Piperazine Core
The piperazine ring’s substitution pattern influences conformational stability and intermolecular interactions:
Key Findings :
- Conformational Stability : Piperazine derivatives with bulky substituents (e.g., 3,5-difluorophenylmethyl) maintain chair conformations, critical for maintaining hydrogen-bonding interactions in crystal structures .
Carboxamide vs. Alternative Functional Groups
Replacing the carboxamide group with other functionalities alters solubility and reactivity:
Key Findings :
- Hydrogen Bonding: The carboxamide group in the target compound supports hydrogen bonding with biological targets, unlike quinoline-carbonyl derivatives (C1–C7), which prioritize hydrophobic interactions .
- Solubility : Carboxamide derivatives generally exhibit better aqueous solubility than ester or ketone analogs .
Biological Activity
The compound 4-[[3,5-bis(fluoranyl)phenyl]methyl]-N-[(4-bromophenyl)methyl]piperazine-1-carboxamide is a piperazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including structural characteristics, pharmacological effects, and relevant case studies.
Structural Information
The molecular formula of the compound is with a molecular weight of 424.282 Da. The compound features multiple functional groups, including a piperazine ring and fluorinated phenyl groups, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C19 H20 Br F2 N3 O |
| Molecular Weight | 424.282 Da |
| Formal Charge | 0 |
| Atom Count | 46 |
| Bond Count | 48 |
| Aromatic Bond Count | 12 |
Chemical Identifiers
- InChI : InChI=1S/C19H20BrF2N3O/c20-16-3-1-14(2-4-16)12-23-19(26)25-7-5-24(6-8-25)13-15-9-17(21)11-18(22)10-15/h1-4,9-11H,5-8,12-13H2,(H,23,26)
- SMILES : Fc1cc(F)cc(CN2CCN(CC2)C(=O)NCc3ccc(Br)cc3)c1
Antimicrobial Activity
Recent studies have indicated that compounds similar to 4-[[3,5-bis(fluoranyl)phenyl]methyl]-N-[(4-bromophenyl)methyl]piperazine-1-carboxamide exhibit significant antimicrobial properties. For instance, it has been reported to possess activity against Mycobacterium tuberculosis ClpP1P2, indicating its potential as an antimicrobial agent .
Anticancer Properties
Preliminary investigations suggest that this compound may also display anticancer activity. The structure–activity relationship (SAR) analysis indicates that the presence of halogenated phenyl groups enhances cytotoxic effects against various cancer cell lines. Notably, compounds with similar structures have shown IC50 values comparable to standard chemotherapeutic agents like doxorubicin .
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
- A study focused on the structural insights into Mycobacterium tuberculosis ClpP1P2 demonstrated that derivatives of the compound could inhibit bacterial growth effectively. The study utilized various concentrations to determine the minimum inhibitory concentration (MIC), which was found to be significantly lower than that of conventional antibiotics .
-
Anticancer Activity Assessment :
- In vitro studies assessed the cytotoxicity of compounds related to 4-[[3,5-bis(fluoranyl)phenyl]methyl]-N-[(4-bromophenyl)methyl]piperazine-1-carboxamide against several cancer cell lines, including HT29 (colon cancer) and Jurkat (leukemia). The results indicated a dose-dependent response with IC50 values suggesting potent anticancer activity .
Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
